An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
Abstract
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The principle of "escaping from flatland" has become a central theme in modern drug design, emphasizing the need for three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional structures can lead to improved metabolic stability, target selectivity, and physicochemical properties compared to their linear or fused-ring counterparts.[2]
5-Oxa-2-azaspiro[3.5]nonane is a particularly interesting scaffold as it incorporates both an azetidine and a tetrahydropyran ring. The azetidine moiety can serve as a key interaction point with biological targets, while the tetrahydropyran ring can influence solubility and other pharmacokinetic parameters. The oxalate salt form enhances the compound's crystallinity and handling properties, making it suitable for further synthetic manipulations and formulation studies.
This guide will first detail a proposed synthetic pathway to access the 5-Oxa-2-azaspiro[3.5]nonane free base, followed by its conversion to the stable oxalate salt. Subsequently, a comprehensive analysis of the compound's structure and purity through various spectroscopic methods will be presented.
Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
The proposed synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate is a multi-step process that leverages established organic transformations. The overall strategy involves the construction of the spirocyclic core followed by the formation of the oxalate salt.
Proposed Synthetic Pathway
The synthesis commences with commercially available starting materials and proceeds through key intermediates to yield the desired spirocyclic amine. The final step involves the precipitation of the oxalate salt.
Caption: Proposed synthetic pathway for 5-Oxa-2-azaspiro[3.5]nonane oxalate.
Experimental Protocols
Step 1: Synthesis of tert-butyl ( (tetrahydro-2H-pyran-4-yl)methyl)carbamate (Intermediate 1)
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To a solution of tetrahydropyran-4-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure.
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Dissolve the resulting ester in anhydrous tetrahydrofuran (THF) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the solid and concentrate the filtrate.
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Dissolve the crude amino alcohol in dichloromethane (DCM). Add triethylamine (Et3N) followed by di-tert-butyl dicarbonate (Boc2O). Stir the reaction mixture at room temperature overnight. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-protected amino alcohol.
Step 2: Synthesis of (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (Intermediate 2)
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Dissolve the N-Boc-protected amino alcohol in DCM and cool to 0 °C.
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Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).
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Stir the reaction at 0 °C for 2 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.
Step 3: Synthesis of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Intermediate 3)
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To a suspension of sodium hydride (NaH) in anhydrous THF, add the mesylated intermediate dissolved in THF dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux overnight.
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Cool the reaction mixture and quench with water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 4: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane (Free Base)
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Dissolve the N-Boc protected spirocycle in DCM.
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Add trifluoroacetic acid (TFA) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 4 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free base.
Step 5: Preparation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate (Final Product)
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Dissolve the purified 5-Oxa-2-azaspiro[3.5]nonane free base in isopropanol (IPA).
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In a separate flask, dissolve one equivalent of oxalic acid in a minimal amount of warm IPA.
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Slowly add the oxalic acid solution to the amine solution with stirring.
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A white precipitate of the oxalate salt will form. If precipitation is slow, cool the mixture in an ice bath.
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Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum to a constant weight.[3]
Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 5-Oxa-2-azaspiro[3.5]nonane oxalate. The following section details the expected results from various analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₅ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| CAS Number | 1427359-47-4 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | br s | 3H | NH₂⁺ and COOH of oxalate |
| ~3.6-3.8 | m | 4H | O-CH ₂ (tetrahydropyran ring) |
| ~3.2-3.4 | s | 4H | N-CH ₂ (azetidine ring) |
| ~1.6-1.8 | m | 4H | CH ₂ (tetrahydropyran ring) |
Note: The exact chemical shifts and multiplicities may vary slightly. The broad singlet for the amine and acid protons is due to proton exchange and quadrupole broadening.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~165 | C =O (oxalate) |
| ~65-68 | O-C H₂ (tetrahydropyran ring) |
| ~50-55 | N-C H₂ (azetidine ring) |
| ~35-40 | Spiro carbon |
| ~30-35 | C H₂ (tetrahydropyran ring) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H⁺ stretching (ammonium salt) |
| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |
| 1720-1700 | Strong | C=O stretching (oxalate) |
| 1250-1050 | Strong | C-O stretching (ether) |
| 1200-1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
Expected Fragmentation Pattern (ESI+):
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m/z 128.1070 [M+H]⁺: This corresponds to the protonated free base, 5-Oxa-2-azaspiro[3.5]nonane.
Caption: Workflow for the characterization of 5-Oxa-2-azaspiro[3.5]nonane oxalate.
Conclusion
This technical guide has presented a detailed, albeit proposed, synthetic route and a comprehensive characterization protocol for 5-Oxa-2-azaspiro[3.5]nonane oxalate. The outlined synthesis is based on reliable and scalable chemical transformations, making it amenable to the production of multi-gram quantities of the target compound. The characterization data provided, based on spectroscopic principles and available data for analogous structures, serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this guide will facilitate the exploration of 5-Oxa-2-azaspiro[3.5]nonane and its derivatives as valuable building blocks in the pursuit of novel therapeutics, ultimately contributing to the advancement of medicinal chemistry.
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